molecular formula C7H6ClF3N2O B13930072 6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine

6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine

Cat. No.: B13930072
M. Wt: 226.58 g/mol
InChI Key: FLEQZVCGXZZXTI-UHFFFAOYSA-N
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Description

6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine is an organic compound with the molecular formula C7H7ClF3N2O It is characterized by the presence of a chloro group, a trifluoroethoxy group, and an amine group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine typically involves multiple steps. One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with 2,2,2-trifluoroethanol in the presence of a base to introduce the trifluoroethoxy group. This is followed by chlorination and amination steps to obtain the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted pyridines .

Scientific Research Applications

6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and amine groups may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activities. The trifluoroethoxy group, in particular, is known for enhancing metabolic stability and membrane permeability, making this compound valuable in drug discovery and development .

Properties

Molecular Formula

C7H6ClF3N2O

Molecular Weight

226.58 g/mol

IUPAC Name

6-chloro-2-(2,2,2-trifluoroethoxy)pyridin-3-amine

InChI

InChI=1S/C7H6ClF3N2O/c8-5-2-1-4(12)6(13-5)14-3-7(9,10)11/h1-2H,3,12H2

InChI Key

FLEQZVCGXZZXTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1N)OCC(F)(F)F)Cl

Origin of Product

United States

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